Manganese hydrogen phosphate

Description

Properties

IUPAC Name |

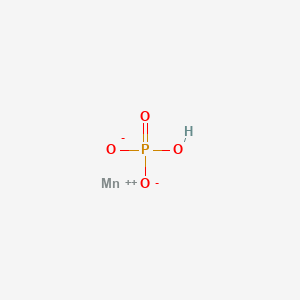

hydrogen phosphate;manganese(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPSYWNLKRDURMG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)([O-])[O-].[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HMnO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40872546 | |

| Record name | Manganese hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40872546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.917 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7782-76-5, 51349-94-1 | |

| Record name | Manganese phosphate, dibasic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese hydrogen phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051349941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40872546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Manganese hydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANGANESE PHOSPHATE, DIBASIC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZ3U1H7Q5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

Manganese hydrogen phosphate (MnHPO₄) is a compound that has garnered attention for its potential biological activities, particularly in the context of its antioxidant properties, antibacterial effects, and role in cellular protection against oxidative stress. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by recent research findings and data.

Overview of this compound

This compound is a manganese salt of phosphoric acid, which can exist in various hydrated forms. It is known for its role in various biochemical processes and as a potential therapeutic agent due to its unique properties.

Antioxidant Activity

Manganese compounds, including this compound, have been identified as effective catalysts in the disproportionation of hydrogen peroxide (H₂O₂), exhibiting catalase-like activity. This activity is crucial for cellular defense against reactive oxygen species (ROS).

The antioxidant mechanism involves the formation of manganese-bicarbonate complexes that enhance the catalytic efficiency of Mn(II) ions in the presence of H₂O₂. Studies have shown that:

- The catalase-like activity increases with higher concentrations of bicarbonate and H₂O₂, suggesting a synergistic effect.

- Manganese ions can mimic superoxide dismutase (SOD) activity, providing protection against superoxide radicals.

Table 1 summarizes key findings on the antioxidant properties of this compound:

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains. The compound has demonstrated significant effects on both Gram-positive and Gram-negative bacteria.

Case Studies

- Antibacterial Efficacy : Research indicated that ethyl cellulose manganese(II) hydrogen phosphate exhibited notable antibacterial activity, with effectiveness measured through inhibition zones against test bacteria.

- Biofilm Inhibition : Manganese complexes were found to inhibit biofilm formation more effectively than traditional antibiotics at certain concentrations.

Catalytic and Enzymatic Functions

This compound plays a critical role in biological systems by participating in enzymatic reactions and serving as a cofactor for various enzymes.

Key Functions

Scientific Research Applications

Corrosion Inhibition

Manganese hydrogen phosphate is widely used as a phosphating agent for iron and steel surfaces to prevent rusting. It forms a protective layer that significantly enhances the corrosion resistance of metal substrates.

| Application Area | Details |

|---|---|

| Automotive Industry | Reduces wear on gears and bearings, enhancing vehicle performance. |

| Oil and Gas Exploration | Increases corrosion resistance of drilling equipment under harsh conditions. |

| Firearm Manufacturing | Protects components against environmental degradation. |

Electrochemical Systems

Research indicates that this compound plays a crucial role in electrochemical applications, particularly in supercapacitors and batteries.

- Supercapacitors : When combined with conductive materials like graphene, it enhances charge storage capacity, improving energy efficiency in energy storage devices .

- Zinc-Air Batteries : MnHPO₄ nanosheets have been developed to improve oxygen reduction reactions, increasing battery efficiency .

Surface Treatment Coatings

This compound is integral to surface conditioning compositions that enhance film growth characteristics on metal surfaces. These coatings reduce sludge waste during application and improve the uniformity of the coating crystals .

Manganese Phosphate Coatings for Steel Protection

A study investigated the phosphatization process of low-alloy steel using manganese phosphate coatings. The results showed that varying process parameters such as temperature and concentration of additives significantly influenced the coating's effectiveness in preventing corrosion .

- Findings :

- Optimal phosphating occurred at 95 °C with specific concentrations of nickel and manganese.

- Enhanced corrosion resistance was observed with increased activation substances in the coating bath.

Electrochemical Performance Enhancement

Research focused on Mn₃⁺-rich manganese phosphate nanosheets demonstrated their ability to facilitate more efficient oxygen reduction reactions in zinc-air batteries by exposing more active sites .

- Key Outcomes :

- Increased efficiency in electron transfer pathways was noted.

- The structural flexibility of manganese phosphate frameworks contributed to improved electrochemical performance.

Comparison with Similar Compounds

Key Properties:

- Molecular Weight : 245.41 g/mol (anhydrous: 185.91 g/mol).

- Appearance : White to off-white crystalline powder.

- Solubility : Insoluble in water; soluble in mineral acids.

- Thermal Stability : Decomposes upon heating, forming manganese pyrophosphate (Mn₂P₂O₇) .

Comparison with Similar Manganese Phosphates

Manganese Dihydrogen Phosphate (Mn(H₂PO₄)₂)

- Formula : Mn(H₂PO₄)₂.

- Oxidation State : Mn²⁺.

- Molecular Weight : 248.91 g/mol.

- Appearance : Pale red crystals or powder.

- Solubility: Soluble in water and ethanol .

- Applications :

- Intermediate in fertilizer production.

- Catalyst in organic synthesis.

Key Difference : Unlike MnHPO₄, Mn(H₂PO₄)₂ contains dihydrogen phosphate (H₂PO₄⁻) ions, making it more acidic and water-soluble. This compound is hygroscopic and requires careful handling due to its irritant properties (H315, H319) .

Manganese(III) Phosphate Hydrate (MnPO₄·nH₂O)

- Formula : MnPO₄·nH₂O (n = 3–7).

- Oxidation State : Mn³⁺.

- Molecular Weight : Varies with hydration (e.g., 229.91 g/mol for MnPO₄·3H₂O).

- Appearance : Brown or black crystalline solid.

- Stability: Prone to redox reactions; stabilized in acidic or non-aqueous media.

- Applications :

Key Difference : The +3 oxidation state of Mn increases its redox activity but reduces stability in aqueous environments compared to Mn²⁺ phosphates.

Table 1: Comparison of Manganese Phosphates

Comparison with Other Metal Phosphates

Zinc Phosphate (Zn₃(PO₄)₂)

- Properties :

- Light gray coating; thickness: 1–75 µm.

- Smooth surface; excellent corrosion resistance.

- Applications :

Key Difference : Zinc phosphate coatings are smoother and more cost-effective but less wear-resistant than manganese phosphate coatings. Manganese phosphate’s porous structure retains lubricants better, making it ideal for high-friction components .

Magnesium Ammonium Phosphate (MgNH₄PO₄·6H₂O)

- Properties :

- White crystalline solid; insoluble in water.

- Forms struvite in wastewater.

- Applications :

Key Difference : Unlike manganese phosphates, magnesium ammonium phosphate is biologically derived and lacks utility in corrosion protection.

Table 2: Comparison with Other Metal Phosphates

Research Findings and Data

Corrosion and Wear Resistance

Electrochemical Performance

- LiMn₀.₈Fe₀.₂PO₄/C cathodes achieve 156.4 mAh/g at 0.05 C, outperforming unmodified manganese phosphates in lithium-ion batteries .

Q & A

Q. What are the common synthesis methods for manganese hydrogen phosphate, and how do temperature variations influence product composition?

this compound is synthesized via solvothermal methods, where temperature critically determines phase composition. At 200°C, acidic di- or triphosphates (e.g., MnHPO₄·H₂O) form, characterized by high solubility and potential anticorrosive applications . Increasing temperature to 400°C promotes highly condensed phosphates with a molar ratio of CaO:MnO:P₂O₅ ≈ 1:0.11:1.54, as confirmed by chemical analysis . Higher temperatures (>400°C) may induce phosphorus volatilization, leading to branched structures .

Methodological Tip : Use X-ray diffraction (XRD) and thermogravimetric analysis (TGA) to track phase transitions during synthesis.

Q. What characterization techniques are recommended for analyzing this compound’s molecular and phase composition?

Key techniques include:

- XRD : Identifies crystalline phases and lattice parameters (e.g., trigonal symmetry in layered structures with space group P3hc1) .

- SEM/EDX : Reveals morphology and elemental distribution (e.g., Mn, P, Ca ratios) .

- FTIR : Detects phosphate group vibrations (e.g., PO₄³⁻ stretching at 900–1100 cm⁻¹) .

- Chemical analysis : Quantifies molar ratios (e.g., MnO:P₂O₅ ≈ 0.11:1.54 at 200°C) .

Reference : For hybrid organic-inorganic structures, combine molecular modeling with XRD data to resolve hydrogen-bonding networks .

Q. How does this compound solubility vary in different solvents, and what formulations are recommended for experimental use?

Solubility depends on solvent polarity and synthesis conditions:

- In vitro : Soluble in DMSO; if insoluble, use H₂O, ethanol, or DMF with heating/ultrasonication .

- In vivo : Prepare injectable solutions using DMSO/PEG300/Tween 80 (5:40:55 v/v) or oral suspensions with carboxymethyl cellulose .

Methodological Note : Ensure solutions are clarified before use to avoid interference in biological assays .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Respiratory : Use JIS T 8151-compliant dust masks to avoid inhalation of fine particles .

- Skin/eyes : Wear chemical-resistant gloves (JIS T 8116) and protective eyewear (JIS T 8147) .

- Storage : Keep in sealed containers under dry conditions to prevent hydration or decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in phase composition data when synthesizing this compound under varying temperatures?

Discrepancies arise from temperature-dependent phosphate condensation and phosphorus loss. For example:

Q. Resolution Strategy :

Cross-validate XRD with TGA to detect volatile losses.

Adjust stoichiometric ratios to compensate for phosphorus depletion at high temperatures .

Q. What strategies optimize this compound’s electrochemical performance in lithium-ion battery applications?

Enhance conductivity via:

Q. Experimental Design :

Q. How to distinguish manganese(V) ester intermediates from colloidal manganese dioxide using spectroscopic methods?

Differentiate using UV-Vis spectroscopy:

- Manganese(V) esters : Sharp absorption peak at 280 nm .

- Colloidal MnO₂ : No distinct peak; log(A) vs. log(λ) slope ≈ -4 (vs. < -5 for esters) .

Practical Tip : Monitor time-dependent absorbance changes—colloidal MnO₂ increases due to flocculation, while esters decompose .

Q. How does doping with transition metals affect the structural and electrochemical properties of this compound-based cathode materials?

- Mg²⁺ doping : Stabilizes the olivine structure, improving capacity retention (e.g., LiFe₀.₇Mn₀.₂₅Mg₀.₀₅PO₄/C: 163.2 mAh/g at 0.1 C) .

- Ni²⁺ doping : Enhances rate capability (LiMn₀.₈Fe₀.₁₉Ni₀.₀₁PO₄/C delivers 119.1 mAh/g at 10 C) .

Characterization : Pair XRD with cyclic voltammetry to correlate lattice expansion/contraction with Li⁺ diffusion kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.